Cas no 1805360-50-2 (5-Chloro-4-cyano-2-(difluoromethyl)-3-hydroxypyridine)

5-Chloro-4-cyano-2-(difluoromethyl)-3-hydroxypyridine is a versatile heterocyclic compound featuring a pyridine core substituted with chloro, cyano, difluoromethyl, and hydroxyl functional groups. Its unique structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for developing active ingredients with enhanced bioactivity. The presence of electron-withdrawing groups (cyano, chloro) and the difluoromethyl moiety contributes to its reactivity in nucleophilic substitution and cross-coupling reactions. The hydroxyl group further allows for derivatization, enabling tailored modifications. This compound is characterized by high purity and stability, ensuring consistent performance in research and industrial applications. Its synthetic utility and structural specificity make it a preferred choice for advanced chemical transformations.
5-Chloro-4-cyano-2-(difluoromethyl)-3-hydroxypyridine structure
1805360-50-2 structure
Product Name:5-Chloro-4-cyano-2-(difluoromethyl)-3-hydroxypyridine
CAS No:1805360-50-2
MF:C7H3ClF2N2O
MW:204.561327219009
CID:4868521
Update Time:2025-10-31

5-Chloro-4-cyano-2-(difluoromethyl)-3-hydroxypyridine Chemical and Physical Properties

Names and Identifiers

    • 5-Chloro-4-cyano-2-(difluoromethyl)-3-hydroxypyridine
    • Inchi: 1S/C7H3ClF2N2O/c8-4-2-12-5(7(9)10)6(13)3(4)1-11/h2,7,13H
    • InChI Key: WWNRDULVTMUBNB-UHFFFAOYSA-N
    • SMILES: ClC1=CN=C(C(F)F)C(=C1C#N)O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 230
  • XLogP3: 2.1
  • Topological Polar Surface Area: 56.9

5-Chloro-4-cyano-2-(difluoromethyl)-3-hydroxypyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029051346-1g
5-Chloro-4-cyano-2-(difluoromethyl)-3-hydroxypyridine
1805360-50-2 97%
1g
$1,504.90 2022-04-01

5-Chloro-4-cyano-2-(difluoromethyl)-3-hydroxypyridine Related Literature

Additional information on 5-Chloro-4-cyano-2-(difluoromethyl)-3-hydroxypyridine

Introduction to 5-Chloro-4-cyano-2-(difluoromethyl)-3-hydroxypyridine (CAS No. 1805360-50-2)

5-Chloro-4-cyano-2-(difluoromethyl)-3-hydroxypyridine, identified by its CAS number 1805360-50-2, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic compound features a pyridine core with several functional groups that contribute to its unique chemical properties and potential biological activities. The presence of a chloro group, a cyano group, a difluoromethyl group, and a hydroxyl group makes this molecule a versatile scaffold for the development of novel therapeutic agents.

The compound's structure is particularly intriguing due to the combination of these substituents, which can influence its reactivity, solubility, and interaction with biological targets. In recent years, there has been growing interest in pyridine derivatives due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of functional groups in 5-Chloro-4-cyano-2-(difluoromethyl)-3-hydroxypyridine suggests potential applications in drug discovery and development.

One of the most notable features of this compound is its ability to serve as a precursor for more complex molecules. The pyridine ring itself is a common motif in many bioactive compounds, and the presence of multiple substituents provides numerous opportunities for further chemical modification. This flexibility makes 5-Chloro-4-cyano-2-(difluoromethyl)-3-hydroxypyridine a valuable building block for synthetic chemists.

In the context of current research, there has been significant focus on the development of novel antiviral agents. The structural features of 5-Chloro-4-cyano-2-(difluoromethyl)-3-hydroxypyridine bear resemblance to some known inhibitors of viral enzymes. For instance, the cyano group can mimic the binding interactions seen in natural substrates or inhibitors, while the hydroxyl and chloro groups can engage in hydrogen bonding or halogen bonding with target proteins. These interactions are crucial for designing molecules that can effectively disrupt viral replication cycles.

Recent studies have also explored the potential of fluorinated compounds in medicinal chemistry. The incorporation of difluoromethyl groups into drug candidates has been shown to enhance metabolic stability, improve pharmacokinetic profiles, and increase binding affinity. In the case of 5-Chloro-4-cyano-2-(difluoromethyl)-3-hydroxypyridine, the difluoromethyl group may play a role in stabilizing the molecule's three-dimensional structure, thereby influencing its interactions with biological targets.

The hydroxyl group in this compound is another key feature that warrants attention. Hydroxyl groups are known to participate in various types of non-covalent interactions, including hydrogen bonding and hydrophobic interactions. These interactions are essential for the binding of small molecules to biological targets such as enzymes and receptors. The presence of a hydroxyl group in 5-Chloro-4-cyano-2-(difluoromethyl)-3-hydroxypyridine suggests that it may have the potential to interact with biological systems in multiple ways, making it a promising candidate for further investigation.

In addition to its structural features, the synthesis of 5-Chloro-4-cyano-2-(difluoromethyl)-3-hydroxypyridine has been optimized for efficiency and scalability. Modern synthetic techniques have enabled chemists to produce this compound with high purity and yield, which is crucial for both research and industrial applications. The synthesis often involves multi-step reactions that require careful control over reaction conditions to ensure optimal outcomes.

The versatility of 5-Chloro-4-cyano-2-(difluoromethyl)-3-hydroxypyridine extends beyond its use as a building block for drug discovery. It has also been explored as an intermediate in the synthesis of agrochemicals and specialty chemicals. The ability to functionalize this compound at multiple sites allows chemists to tailor its properties for specific applications.

The growing body of research on pyridine derivatives underscores their importance in modern chemistry. As our understanding of biological systems continues to expand, so does the need for innovative molecular tools. Compounds like 5-Chloro-4-cyano-2-(difluoromethyl)-3-hydroxypyridine, with their rich structural diversity and functional potential, are poised to play a critical role in future discoveries.

In conclusion, 5-Chloro-4-cyano-2-(difluoromethyl)-3-hydroxypyridine (CAS No. 1805360-50-2) is a multifaceted compound with significant implications for pharmaceutical research and development. Its unique structural features make it a valuable tool for designing novel therapeutic agents, particularly those targeting viral infections and other diseases. As synthetic methods continue to advance, the potential applications of this compound are likely to expand even further.

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